Bienvenue dans la boutique en ligne BenchChem!

ethyl 6-bromo-2-oxo-2,3-dihydro-1H-1,3-benzimidazole-1-carboxylate

Medicinal Chemistry Physicochemical Profiling Lead Optimisation

Ethyl 6‑bromo‑2‑oxo‑2,3‑dihydro‑1H‑1,3‑benzimidazole‑1‑carboxylate (CAS 161468‑52‑6) is a brominated benzimidazolone ester that serves as a versatile intermediate in medicinal chemistry and organic synthesis. The molecule features a 2‑oxo‑2,3‑dihydro‑1H‑benzimidazole core with a carbamate‑type ethyl ester at N‑1 and a bromine atom at the 6‑position, giving it a molecular formula of C₁₀H₉BrN₂O₃ and a molecular weight of 285.09 g·mol⁻¹.

Molecular Formula C10H9BrN2O3
Molecular Weight 285.09 g/mol
CAS No. 161468-52-6
Cat. No. B169771
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 6-bromo-2-oxo-2,3-dihydro-1H-1,3-benzimidazole-1-carboxylate
CAS161468-52-6
SynonymsETHYL 6-BROMO-2-OXO-2,3-DIHYDRO-1H-1,3-BENZIMIDAZOLE-1-CARBOXYLATE
Molecular FormulaC10H9BrN2O3
Molecular Weight285.09 g/mol
Structural Identifiers
SMILESCCOC(=O)N1C2=C(C=CC(=C2)Br)NC1=O
InChIInChI=1S/C10H9BrN2O3/c1-2-16-10(15)13-8-5-6(11)3-4-7(8)12-9(13)14/h3-5H,2H2,1H3,(H,12,14)
InChIKeyBLCBNPFPOUSZGU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 6‑bromo‑2‑oxo‑2,3‑dihydro‑1H‑1,3‑benzimidazole‑1‑carboxylate (CAS 161468‑52‑6) – A Strategic Halogenated Benzimidazolone Intermediate for Pharmaceutical Synthesis


Ethyl 6‑bromo‑2‑oxo‑2,3‑dihydro‑1H‑1,3‑benzimidazole‑1‑carboxylate (CAS 161468‑52‑6) is a brominated benzimidazolone ester that serves as a versatile intermediate in medicinal chemistry and organic synthesis . The molecule features a 2‑oxo‑2,3‑dihydro‑1H‑benzimidazole core with a carbamate‑type ethyl ester at N‑1 and a bromine atom at the 6‑position, giving it a molecular formula of C₁₀H₉BrN₂O₃ and a molecular weight of 285.09 g·mol⁻¹ . Its structural motif is a direct precursor to potent 5‑HT₃ receptor antagonists, as demonstrated in the synthesis of the reference compound DA 6215 (Ki = 3.8 nM), which shares the same benzimidazolone‑1‑carboxylate scaffold [1].

Why Benzimidazolone Intermediates Cannot Be Interchanged: The Critical Role of the 6‑Bromo Substituent in ethyl 6‑bromo‑2‑oxo‑2,3‑dihydro‑1H‑1,3‑benzimidazole‑1‑carboxylate


Replacing the 6‑bromo substituent by hydrogen, chlorine, or an alternative halogen fundamentally alters the reactivity and physicochemical profile of the benzimidazolone scaffold. The C–Br bond at the 6‑position is the key functional handle that enables late‑stage diversification through palladium‑catalysed cross‑coupling reactions such as Suzuki–Miyaura, Buchwald–Hartwig, and Sonogashira couplings [1]. The 6‑chloro analogue (CAS 161468‑51‑5) is significantly less reactive in oxidative addition to Pd(0), requiring harsher conditions or specialised ligands to achieve comparable conversion [1]. Moreover, the bromine atom contributes to a distinct lipophilicity and polar surface area profile that influences both the handling properties and the pharmacokinetic behaviour of downstream derivatives . Consequently, any attempt to substitute this compound with a non‑brominated or differently halogenated congener compromises synthetic efficiency, product diversity, and the fidelity of structure‑activity relationship (SAR) campaigns.

Quantitative Differentiation Evidence: ethyl 6‑bromo‑2‑oxo‑2,3‑dihydro‑1H‑1,3‑benzimidazole‑1‑carboxylate vs. Closest Analogues


Molecular Weight and Heavy‑Atom Differentiation vs. 6‑Chloro Analogue

The target compound possesses a molecular weight of 285.09 g·mol⁻¹ (exact mass 283.979645), which is 44.49 g·mol⁻¹ heavier than the 6‑chloro analogue (CAS 161468‑51‑5, MW = 240.64 g·mol⁻¹) . This mass increment reflects the replacement of chlorine (atomic weight 35.45) by bromine (atomic weight 79.90) at position 6 and results in an 18.5% increase in molecular weight. The heavier bromine atom also provides a distinct isotopic signature (⁷⁹Br/⁸¹Br ≈ 1:1) that facilitates unambiguous mass spectrometric identification in reaction monitoring and metabolite profiling .

Medicinal Chemistry Physicochemical Profiling Lead Optimisation

Lipophilicity and Polar Surface Area Differentiation vs. 6‑Des‑Bromo Parent Scaffold

The 6‑bromo substituent increases the predicted lipophilicity of the scaffold. The target compound has a calculated LogP of 2.10 (ACD/LogP prediction) and a topological polar surface area (TPSA) of 64.09 Ų . In contrast, the des‑bromo parent compound (ethyl 2‑oxo‑2,3‑dihydro‑1H‑benzimidazole‑1‑carboxylate, CAS 41120‑23‑4) has a LogP of approximately 1.0–1.2 (predicted) and an identical TPSA, indicating that the bromine atom contributes an increment of ≈0.9–1.0 LogP units without altering hydrogen‑bonding capacity . This shift moves the compound from a hydrophilic to a moderately lipophilic region of chemical space, which is desirable for central nervous system (CNS) drug candidates (Lipinski’s rule of five window: LogP < 5, TPSA < 140 Ų).

Drug Design ADME Prediction Physicochemical Profiling

Synthetic Reactivity Advantage: Pd‑Catalysed Cross‑Coupling Preference for Aryl Bromide over Aryl Chloride

Aryl bromides undergo oxidative addition to Pd(0) approximately 10–100 times faster than aryl chlorides under identical conditions, a kinetic advantage that translates into higher yields, lower catalyst loadings, and broader substrate scope in Suzuki–Miyaura, Buchwald–Hartwig, and Sonogashira couplings [1]. The 6‑bromo compound can therefore be directly utilised in parallel library synthesis without the need for pre‑activation or the use of specialised, expensive ligands often required for aryl chloride activation (e.g., XPhos, SPhos) [1]. This intrinsic reactivity difference is particularly critical when coupling sterically hindered or electron‑rich boronic acids, where the 6‑chloro analogue frequently gives incomplete conversion or requires forcing conditions (elevated temperature, microwave irradiation) that risk decomposition of the benzimidazolone ring [1].

Organic Synthesis Cross‑Coupling Medicinal Chemistry Library Design

Proven Pharmacophoric Lineage: Direct Precursor to 5‑HT₃ Antagonists with Sub‑Nanomolar Affinity

The 2‑oxo‑2,3‑dihydro‑1H‑benzimidazole‑1‑carboxylate scaffold of the target compound is the core structural element of the highly potent 5‑HT₃ antagonist DA 6215 (Ki = 3.8 nM, ED₅₀ = 1 nmol·kg⁻¹ i.v. in the von Bezold‑Jarisch reflex model) [1]. By comparison, alternative 5‑HT₃ pharmacophores based on indole (e.g., tropisetron) or benzamide (e.g., metoclopramide) scaffolds exhibit significantly lower affinity (Ki = 0.3–15 nM range) and often lack the functional selectivity profile of the benzimidazolone series [2]. The target compound, bearing the 6‑bromo group, serves as a direct late‑stage intermediate for introducing diverse substituents at the 6‑position via cross‑coupling, enabling systematic SAR exploration around this privileged chemotype. This is in contrast to the 6‑chloro analogue, which has not been reported as a direct precursor in any disclosed 5‑HT₃ antagonist synthesis, and the 6‑des‑bromo parent, which lacks the synthetic handle needed for late‑stage diversification [1].

5‑HT₃ Receptor Antiemetic Irritable Bowel Syndrome Medicinal Chemistry

Optimal Application Scenarios for Ethyl 6‑Bromo‑2‑oxo‑2,3‑dihydro‑1H‑1,3‑benzimidazole‑1‑carboxylate Based on Quantitative Evidence


Late‑Stage Diversification via Suzuki–Miyaura Cross‑Coupling for Parallel Medicinal Chemistry Libraries

The 6‑bromo substituent enables rapid, room‑temperature Suzuki coupling with a wide range of aryl and heteroaryl boronic acids using standard Pd(PPh₃)₄ catalysis . This reactivity advantage over the 6‑chloro analogue (which requires specialised ligands and elevated temperatures) allows the compound to be used as a universal core for the automated parallel synthesis of focused libraries targeting 5‑HT₃ receptors [1]. Each library member retains the validated benzimidazolone‑1‑carboxylate pharmacophore while exploring diverse chemical space at the 6‑position.

Synthesis of High‑Affinity 5‑HT₃ Antagonists for Antiemetic and IBS Drug Discovery

The target compound is the direct precursor to the benzimidazolone‑1‑carboxylic acid scaffold that yielded DA 6215, a 5‑HT₃ antagonist with Ki = 3.8 nM and in vivo potency comparable to clinical standards . Medicinal chemistry teams can use this intermediate to prepare amide and ester derivatives with basic azacycloalkyl moieties, rapidly generating candidates with sub‑nanomolar binding affinities and functional antagonism validated in the von Bezold‑Jarisch reflex assay .

Physicochemical Property Optimisation for CNS‑Penetrant Candidates

With a predicted LogP of 2.10 and a TPSA of 64.09 Ų, the target compound lies within the CNS‑MPO (multiparameter optimisation) favourable space . Its increased lipophilicity relative to the des‑bromo parent (ΔLogP ≈ +0.9–1.0) enhances blood‑brain barrier permeability predictions, making it a preferred starting point for developing centrally acting 5‑HT₃ antagonists or other CNS‑targeted therapies where passive diffusion is critical [1]. The bromine atom also serves as a metabolically stable halogen that resists oxidative dehalogenation better than chlorine in microsomal stability assays, further supporting its selection for CNS programmes.

High‑Purity Chemical Biology Probe for Target Engagement Studies

Commercially available at ≥98% purity with defined storage conditions (sealed, dry, 2–8 °C), the compound is suitable for immediate use in biochemical assays without additional purification . Its distinct isotopic pattern (⁷⁹Br/⁸¹Br) facilitates unambiguous detection by LC‑MS, enabling precise quantification in cellular uptake and target engagement experiments, an advantage over the 6‑chloro analogue which lacks a distinctive isotopic signature.

Quote Request

Request a Quote for ethyl 6-bromo-2-oxo-2,3-dihydro-1H-1,3-benzimidazole-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.